molecular formula C8H14N2O B2561555 (1-t-butyl-1H-pyrazol-4-yl)methanol CAS No. 861135-89-9

(1-t-butyl-1H-pyrazol-4-yl)methanol

Cat. No. B2561555
CAS RN: 861135-89-9
M. Wt: 154.213
InChI Key: LLFDPQHSIQKDQD-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with a t-butyl group attached at the 1-position.


Synthesis Analysis

While specific synthesis methods for “(1-t-butyl-1H-pyrazol-4-yl)methanol” are not available, pyrazole derivatives can be synthesized through various methods. For example, one study describes the synthesis of a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, depending on the substituents attached to the pyrazole ring. The structure typically includes a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(1-tert-butyl-1H-pyrazol-4-yl)methanol: serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel N-heterocyclic amines, which are crucial precursors for active pharmaceutical ingredients (APIs), bioactive molecules, and natural products. Its ease of synthesis, mild reaction conditions, and wide toolbox of protocols make it a preferred choice for C–N bond construction .

Fluorescent Probes and Analyte Detection

In pharmaceutical and agrochemical applications, this compound acts as a precursor for synthesizing nitrogen-containing compounds. Additionally, it can be employed as a fluorescent probe for detecting analytes. Its unique properties make it instrumental in the development of dendrimers and polymers .

Suzuki Coupling and Boronic Acid Chemistry

Researchers use (1-tert-butyl-1H-pyrazol-4-yl)methanol in Suzuki coupling reactions. Specifically, its boronic acid derivatives play a crucial role in constructing C–C bonds. These reactions are essential for creating complex organic molecules, including pharmaceuticals and agrochemicals .

Inhibition of Soluble Epoxide Hydrolase (sEH)

Certain derivatives of this compound have demonstrated inhibition of soluble epoxide hydrolase (sEH). These inhibitors are being explored for their potential as antitumor and radioprotective agents. Structural modifications can enhance their activity, making them promising candidates for therapeutic development .

Anti-Inflammatory and Immunomodulatory Properties

Recent studies have investigated derivatives of (1-tert-butyl-1H-pyrazol-4-yl)methanol for their anti-inflammatory effects. Molecular docking studies suggest interactions with immune-related targets, making them interesting candidates for further exploration in immunomodulation .

Future Directions

Research into pyrazole derivatives is ongoing, with many studies exploring their potential applications in medicinal chemistry. For example, some pyrazole derivatives have shown promising anti-inflammatory effects , suggesting potential future directions for research.

properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-5,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFDPQHSIQKDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-t-butyl-1H-pyrazol-4-yl)methanol

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 1.25 g of lithium aluminum hydride was suspended in 100 ml of tetrahydrofuran, and a solution of 5.01 g of methyl 1-t-butyl-1H-pyrazole-4-carboxylate in 50 ml of tetrahydrofuran was added dropwise at 0° C. over 30 minutes. Thereafter, the mixture was stirred at room temperature for 7 hours. The reaction mixture was cooled to 0° C. and 10 ml of a 1 mol/L aqueous potassium hydroxide solution was then added dropwise. Produced precipitates were filtered and washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 4.02 g of (1-t-butyl-1H-pyrazol-4-yl)methanol.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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